molecular formula C19H20N2OS2 B3507299 3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one

3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one

Cat. No.: B3507299
M. Wt: 356.5 g/mol
InChI Key: PCCNQULGSIQSDW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,3-dimethyl-1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-12-5-7-13(8-6-12)14-9-23-17-16(14)18(21-11-20-17)24-10-15(22)19(2,3)4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCNQULGSIQSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one
  • CAS Number : 312947-25-4
  • Molecular Formula : C₁₅H₁₂N₂O₂S₂
  • Molecular Weight : 316.40 g/mol
  • Structural Features: The compound consists of a thieno[2,3-d]pyrimidine core substituted at the 4-position with a sulfanyl group linked to a 3,3-dimethylbutan-2-one moiety. The 5-position of the thienopyrimidine is substituted with a 4-methylphenyl group.

Relevance: Thieno[2,3-d]pyrimidine derivatives are widely explored in medicinal chemistry due to their kinase inhibitory properties, particularly in oncology.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their differences:

Compound Name / ID Substituent at 4-Position Substituent at 5-Position Molecular Weight (g/mol) Key Features
Target Compound 3,3-Dimethylbutan-2-one 4-Methylphenyl 316.40 Ketone group enhances lipophilicity; methylphenyl improves electron density
TTP22 (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) Propanoic acid 4-Methylphenyl 330.43 Carboxylic acid enables ionic interactions; used in CK2 inhibition
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid Propanoic acid 4-Methylphenyl 330.43 Similar to TTP22; higher solubility but lower membrane permeability vs. ketone
2-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid Acetic acid 4-Chlorophenyl 316.40 Chlorophenyl (electron-withdrawing) may reduce binding affinity compared to methylphenyl
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl and benzylsulfanyl 4-Fluorophenyl 382.46 Fluorine enhances metabolic stability; allyl group introduces steric effects

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carboxylic acid derivatives (e.g., TTP22) exhibit pH-dependent solubility (>1 mg/mL at pH 7.4), whereas the ketone in the target compound may require formulation optimization for bioavailability.
  • Metabolic Stability : Fluorophenyl or chlorophenyl analogues (e.g., ) resist oxidative metabolism better than methylphenyl-substituted compounds .

Key Research Findings

CK2 Inhibition: TTP22 and its analogues (e.g., propanoic acid derivatives) stabilize unusual conformations of CK2α/α′ through interactions with the ATP-binding loop, highlighting the importance of the sulfanyl-thienopyrimidine scaffold .

Structure-Activity Relationship (SAR) :

  • 4-Position Substituents : Carboxylic acids (TTP22) improve potency but reduce bioavailability; ketones (target compound) balance potency and permeability.
  • 5-Position Substituents : Methylphenyl enhances binding affinity over chlorophenyl or fluorophenyl in CK2 models .

Anticancer Potential: Thienopyrimidine derivatives with methylphenyl groups show broad-spectrum activity against leukemia and solid tumor cell lines, with IC₅₀ values ranging from 0.1–10 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one

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